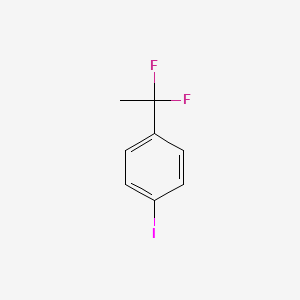

1-(1,1-Difluoroethyl)-4-iodobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(1,1-difluoroethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2I/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCXCVLCLGLRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies on 1 1,1 Difluoroethyl 4 Iodobenzene and Fluoroiodoarenes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organofluorine and organoiodine compounds due to its balance of accuracy and computational cost. It is particularly effective in elucidating the complex interplay of electronic effects that govern the behavior of molecules like 1-(1,1-difluoroethyl)-4-iodobenzene.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving fluoroiodoarenes. This allows for the identification of intermediates, transition states, and the calculation of activation energies, thereby clarifying reaction pathways. For instance, in reactions involving the C-I bond, DFT can model the oxidative addition and reductive elimination steps in transition-metal-catalyzed cross-coupling reactions.

Theoretical studies on similar reactions, such as the trifluoromethylation of organic compounds, have utilized DFT to analyze hypothesized mechanisms and study complex kinetics. montclair.edu By calculating the geometries, vibration frequencies, and energies of stationary points, researchers can confirm the viability of a proposed reaction mechanism. researchgate.net For example, in a hypothetical reaction of this compound, DFT could be employed to model the transition state for the formation of a difluoroethyl radical or for its participation in a coupling reaction, providing insights into the bond-breaking and bond-forming processes. The B3LYP functional, often paired with basis sets like 6-311G(d,p), is a common choice for such mechanistic explorations. nih.gov

A theoretical investigation into the reaction of a fluoromethylene radical with nitrogen dioxide, for example, successfully mapped a complex potential energy surface with numerous isomers and transition states, showcasing the power of DFT in predicting the most likely reaction outcomes. nih.gov

DFT calculations can predict the reactivity and selectivity of fluoroalkylative transformations by analyzing the electronic properties of the reactants and intermediates. The distribution of electron density and the nature of frontier molecular orbitals (FMOs) are key determinants of a molecule's reactivity.

In the context of this compound, DFT can be used to understand the regioselectivity of reactions, such as why a reaction might occur preferentially at the C-I bond versus the C-F or C-H bonds. By modeling different potential reaction pathways and their associated energy barriers, the most favorable outcome can be predicted. This predictive power is crucial in designing new synthetic methodologies and optimizing reaction conditions for the introduction of the 1,1-difluoroethyl group into other organic molecules.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic distribution and orbital interactions within this compound, which are fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which explains chemical reactivity. The energy and localization of these orbitals can indicate a molecule's nucleophilic and electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the iodinated aromatic ring, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be associated with the antibonding orbitals of the C-I and C-F bonds, indicating that these are the likely sites for nucleophilic attack or for accepting electrons in a reduction process. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

The charge distribution, which can be calculated using methods like Natural Population Analysis (NPA), reveals the partial positive and negative charges on each atom. In this compound, the fluorine atoms are expected to be highly electronegative, leading to a significant partial positive charge on the adjacent carbon atom. This influences the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the iodobenzene (B50100) moiety, with significant contribution from the iodine p-orbitals. |

| LUMO | -1.2 | Primarily associated with the σ* antibonding orbital of the C-I bond. |

| HOMO-LUMO Gap | 7.3 | Indicates a relatively stable molecule, but with a reactive C-I bond. |

This is a hypothetical data table for illustrative purposes, as specific experimental or calculated values for this exact molecule were not found in the search results.

The presence of the 1,1-difluoroethyl group introduces conformational flexibility to the molecule. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Studies on similar molecules, such as 1,1-difluorosilepane, have shown that ab initio molecular orbital calculations can effectively determine the preferred conformations. researchgate.netresearchgate.net For this compound, the rotation around the C-C bond of the ethyl group and the C-Aryl bond would be of primary interest. The relative energies of the different staggered and eclipsed conformations would provide insight into the molecule's shape and how it might interact with other molecules or biological targets. The twist-chair conformer has been identified as the most stable in some related cyclic systems. researchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with its environment, including other molecules, solvents, or biological macromolecules. nih.gov This can involve molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

For this compound, molecular docking could be used to predict its binding mode and affinity to a protein active site. This is particularly relevant in drug discovery, where understanding these interactions is crucial for designing more potent and selective drugs. nih.gov Molecular dynamics simulations can then be used to study the dynamic behavior of the molecule-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules.

These computational approaches, while not providing direct experimental data, offer invaluable predictive power and a deeper understanding of the chemical and physical properties of this compound at the molecular level. nih.gov

Emerging Trends and Future Research Directions in Fluoroalkylated Iodoarene Chemistry

Development of Novel Catalytic Systems for Enhanced Fluoroalkylation Efficiency

The carbon-iodine bond in 1-(1,1-Difluoroethyl)-4-iodobenzene is a prime target for transition-metal-catalyzed cross-coupling reactions. The development of novel catalytic systems is crucial for enhancing the efficiency and scope of these transformations. Future research is geared towards creating catalysts that are more active, stable, and tolerant of diverse functional groups.

Palladium-based catalysts remain at the forefront of this research. Recent developments include a one-pot conversion of aryl iodides to aryl sulfonyl fluorides using a Pd(OAc)₂/CataCXium A system. acs.org This method is notable for its use of DABSO as an SO₂ surrogate and Selectfluor as an economical source of electrophilic fluorine, achieving good to excellent yields for a variety of electronically and sterically diverse aryl iodides. acs.orgnih.gov Copper-mediated fluorination of aryl iodides using a cationic copper reagent and silver fluoride (B91410) represents another significant advancement, suggesting a pathway involving a facile reductive elimination from a cationic aryl copper(III) fluoride intermediate. nih.gov More recently, gold-catalyzed sulfonylation has emerged, utilizing a ligand-enabled Au(I)/Au(III) redox cycle to couple aryl iodides with various sodium sulfinates, including those bearing difluoromethyl groups. acs.org This method is particularly effective for aryl iodides with electron-donating substituents. acs.org

These novel systems offer improved pathways for functionalizing the iodo-substituent of molecules like this compound, expanding the toolkit for creating complex fluorinated structures.

Table 1: Comparison of Modern Catalytic Systems for Aryl Iodide Functionalization This table is interactive. You can sort and filter the data.

| Catalytic System | Reactants | Product | Key Advantages | Ref. |

|---|---|---|---|---|

| Pd(OAc)₂ / CataCXium A | Aryl Iodide, DABSO, Selectfluor | Aryl Sulfonyl Fluoride | Uses economical reagents; broad substrate scope. | acs.org |

| Cationic Copper / AgF | Aryl Iodide, AgF | Aryl Fluoride | Operationally simple; tolerates many functional groups. | nih.gov |

Advancements in Enantioselective and Stereoselective Syntheses of Fluoroalkylated Compounds

The creation of specific stereoisomers is a paramount challenge in the synthesis of bioactive molecules. For fluoroalkylated compounds, controlling the stereochemistry at the fluorine-bearing carbon or adjacent centers is a major focus of current research.

One promising strategy involves the use of chiral hypervalent iodine reagents. Chiral aryl iodides have been employed as catalysts in the enantioselective fluorolactonization of simple styrene (B11656) precursors, using HF-pyridine as a nucleophilic fluoride source to generate C-F stereogenic centers with high enantio- and diastereoselectivity. nih.gov Mechanistic studies of such reactions using deuterated probes have confirmed a stereospecific process, providing deeper insight into the reaction pathway. researchgate.net These catalytic approaches, where a chiral iodoarene induces asymmetry, represent a significant step forward. Future work will likely apply these principles to precursors like this compound to control the stereochemistry of subsequent transformations.

Furthermore, frustrated Lewis pair (FLP) mediated monoselective C-F activation has been reported for the desymmetrization of geminal difluoroalkanes, using a chiral sulfide (B99878) as the Lewis base component. This method provides access to a range of stereoenriched fluorocarbons. This strategy could potentially be adapted to functionalize the 1,1-difluoroethyl group of the title compound in a stereoselective manner.

Design of Bioinspired and Sustainable Methodologies in Organofluorine Synthesis

The growing emphasis on green chemistry is steering organofluorine synthesis towards more sustainable and bioinspired approaches. A landmark discovery in this area is the identification of a "fluorinase" enzyme from the bacterium Streptomyces cattleya. tib.eu This enzyme is capable of catalyzing the formation of a C-F bond from an inorganic fluoride ion, a feat that is challenging to replicate with traditional chemical methods. researchgate.nettib.eu The study of such enzymes opens the door to engineered biosynthetic pathways for producing complex organofluorines. rsc.org This bio-inspired approach could one day enable the sustainable production of fluorinated building blocks.

Another aspect of sustainability is the source of fluorine itself. The vast majority of fluorine used in chemical synthesis is derived from mined fluorspar (CaF₂), a finite resource. acs.orgrsc.org This has prompted research into more efficient and atom-economical fluorination reactions. Methodologies that are emerging as more sustainable include electrochemical fluorination, which can avoid the use of hazardous reagents, and photocatalysis, which uses light energy to drive reactions under mild conditions. numberanalytics.com Linking fluorine chemistry with bio-derived feedstocks, such as furfural, is another promising avenue for creating more sustainable fluorinated materials and pharmaceuticals. nih.gov These trends point towards a future where the synthesis of compounds like this compound could be achieved through greener and more resource-efficient processes.

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Insights

The complexity of many organofluorine reactions necessitates a deep mechanistic understanding to optimize conditions and expand their scope. The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies has become an indispensable tool in this endeavor.

For instance, DFT calculations have been instrumental in elucidating the mechanisms of hypervalent iodine-mediated reactions. Studies on oxidative fluorination have used DFT to show that the iodosoarene (ArIO) reagent likely requires activation by two Lewis acid molecules to mediate the reaction effectively. researchgate.net In another example, the mechanism of a novel dyotropic rearrangement—a researchgate.netethz.ch-shift of iodine and chlorine atoms to form a new fluoroalkylating reagent—was explored and supported by DFT calculations, which justified the proposed concerted pathway. nih.gov Computational studies have also provided clarity on the formation and reactivity of difluorocarbene in Wittig-type reactions for synthesizing fluoroalkenes, revealing the favored mechanistic pathways. nih.gov This synergy allows researchers to predict reactivity, design better catalysts, and understand the subtle factors that control selectivity, accelerating the development of new synthetic methods applicable to fluoroalkylated iodoarenes. ethz.chnih.gov

Exploration of New Fluoroalkylating Reagents and Transformative Strategies

While this compound is a valuable building block, a significant research trend involves using such fundamental structures to create novel, more advanced fluoroalkylating reagents. A remarkable example is the synthesis of a new aryl(fluoroalkyl)iodonium salt from the industrial feedstock gas HFO-1234yf. nih.gov This was achieved through an oxidation-triggered dyotropic rearrangement of iodo and chloro functions, a transformation rationalized by DFT calculations. The resulting hypervalent iodine reagent proved to be an excellent electrophilic source for the direct, metal-free fluoroalkylation of amines and nitrogen heterocycles. nih.gov

Transformative strategies also aim to convert the existing functional groups into others of high value. The palladium-catalyzed conversion of aryl iodides into sulfonyl fluorides is a prime example of such a strategy. acs.orgnih.gov This allows the versatile C-I bond to be transformed into a SO₂F group, a moiety of increasing importance in drug discovery (e.g., in "click" chemistry). These approaches highlight a shift from using fluoroalkylated iodoarenes merely as coupling partners to employing them as precursors for next-generation reagents and for installing diverse functional groups, significantly expanding their synthetic utility.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,1-Difluoroethyl)-4-iodobenzene, and what analytical techniques confirm its purity?

- Synthetic Routes :

- Electrophilic Substitution : Introduce the 1,1-difluoroethyl group to 4-iodobenzene via Friedel-Crafts alkylation using 1,1-difluoroethyl halides (e.g., 1,1-difluoroethyl chloride) under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress using TLC or GC-MS .

- Halogen Exchange : Replace bromine in 1-bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5) with iodine via Ullmann coupling or Finkelstein reaction, using CuI/KI in polar aprotic solvents .

- Characterization :

- 19F NMR : Confirm the presence of the CF₂ group (typical δ range: -90 to -120 ppm) and assess electronic effects .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected: ~282 g/mol) and isotopic patterns for iodine (m/z 127) .

- X-ray Crystallography : Resolve steric effects of the bulky difluoroethyl group on the benzene ring .

Q. How does the 1,1-difluoroethyl group influence the electronic and steric properties of the benzene ring?

- Electronic Effects : The strong electron-withdrawing nature of the CF₂ group reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack at the iodine position .

- Steric Effects : The CF₂ group introduces steric hindrance, which can slow down meta-substitution reactions and favor para-directing effects in cross-coupling reactions .

- Validation : Compare experimental results (e.g., Hammett σ constants) with computational models (DFT calculations) to quantify electronic perturbations .

Advanced Research Questions

Q. What are the challenges in optimizing transition-metal-catalyzed cross-coupling reactions involving this compound?

- Catalyst Selection : Use Pd(PPh₃)₄ or NiCl₂(dppp) for Suzuki-Miyaura coupling with arylboronic acids. The electron-deficient aryl iodide may require elevated temperatures (80–100°C) and longer reaction times .

- Side Reactions : Competing C-F bond activation or β-fluoride elimination may occur; mitigate by using fluorophilic additives like CsF or Ag₂O .

- Case Study : Coupling with 4-(1,1-difluoroethyl)phenylboronic acid (CAS 1162257-36-4) yields biaryl products with retained CF₂ groups, confirmed by 19F NMR .

Q. How can computational methods predict the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites. The iodine atom (para to CF₂) is the most reactive due to combined electronic and steric effects .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states in NAS. Compare with experimental kinetic data .

- Validation : Correlate computed activation energies with experimental yields for substitutions using amines or thiols .

Q. What strategies resolve contradictions in reported biological activities of fluorinated aryl iodides?

- Data Analysis : Compare inhibitory activity (e.g., enzyme assays) of this compound derivatives with structurally similar compounds (e.g., 1-(fluoromethyl)-4-iodobenzene, CAS 101335-11-9) .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to assess binding affinity to biological targets (e.g., kinases) and correlate with fluorine’s electronegativity .

- Statistical Validation : Apply multivariate analysis to disentangle steric vs. electronic contributions to bioactivity .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。